molecular formula C18H11ClN2O4 B2426174 6-chloro-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one CAS No. 892756-32-0

6-chloro-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one

Cat. No.: B2426174
CAS No.: 892756-32-0
M. Wt: 354.75
InChI Key: QOYMCYUABXELTE-UHFFFAOYSA-N
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Description

6-chloro-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a chromen-2-one core structure substituted with a chloro group at the 6th position and a 1,2,4-oxadiazole ring at the 3rd position, which is further substituted with a 4-methoxyphenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Properties

IUPAC Name

6-chloro-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClN2O4/c1-23-13-5-2-10(3-6-13)16-20-17(25-21-16)14-9-11-8-12(19)4-7-15(11)24-18(14)22/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOYMCYUABXELTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=CC(=C4)Cl)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-chloro-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the chromen-2-one core: This can be achieved through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization.

    Introduction of the chloro group: Chlorination of the chromen-2-one core can be performed using reagents such as thionyl chloride or phosphorus oxychloride.

    Formation of the 1,2,4-oxadiazole ring: This involves the reaction of an appropriate hydrazide with a carboxylic acid derivative, followed by cyclization to form the oxadiazole ring.

    Substitution with the 4-methoxyphenyl group:

Chemical Reactions Analysis

6-chloro-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one undergoes various chemical reactions, including:

Scientific Research Applications

Anticancer Activity

One of the most promising applications of this compound is its anticancer activity. The oxadiazole moiety has been widely studied for its role in developing novel anticancer agents.

Case Studies

A study conducted by Shamsuzzaman et al. synthesized new derivatives that were tested against human leukemia cell lines (HL-60) using the MTT assay. The findings revealed that certain oxadiazole derivatives exhibited potent anticancer properties with IC50 values significantly lower than conventional treatments .

CompoundCell LineIC50 (µM)Reference
Compound 70SGC-79012.3 ± 0.07
Compound from Shamsuzzaman et al.HL-6017.33

Antimicrobial Properties

The compound also shows potential antimicrobial activity. Various studies have highlighted the effectiveness of oxadiazole derivatives against different bacterial strains and fungi.

Antifungal Activity

Research has demonstrated that oxadiazole derivatives can exhibit antifungal properties comparable to standard antifungal medications like ketoconazole . Compounds synthesized from the oxadiazole framework have been tested against Candida species, showing promising results.

Other Pharmacological Applications

Beyond anticancer and antimicrobial activities, this compound may have applications in other therapeutic areas.

Neurological Disorders

There is emerging interest in the role of compounds with oxadiazole moieties as positive allosteric modulators for G protein-coupled receptors (GPCRs), which are implicated in neurological disorders such as Alzheimer's disease and schizophrenia .

Anti-inflammatory Effects

Some studies suggest that derivatives containing the oxadiazole structure may possess anti-inflammatory properties, potentially offering therapeutic benefits in inflammatory diseases.

Synthetic Methods

The synthesis of 6-chloro-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one typically involves multi-step reactions that can include cyclization and functional group modifications to enhance biological activity .

Mechanism of Action

The mechanism of action of 6-chloro-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .

Comparison with Similar Compounds

6-chloro-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which contribute to its distinct chemical and biological properties.

Biological Activity

6-chloro-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one, a synthetic organic compound, belongs to the class of heterocyclic compounds. Its structure features a chromen-2-one core with a chloro substituent and an oxadiazole ring, making it of interest for various biological activities. This article reviews its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound's IUPAC name is 6-chloro-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-one. The molecular formula is C18H11ClN2O4C_{18}H_{11}ClN_2O_4 with a molecular weight of approximately 358.74 g/mol. The structural components include:

  • Chromene core : A benzopyran structure known for diverse biological activities.
  • Chloro group : Enhances the compound's reactivity.
  • 1,2,4-Oxadiazole ring : Imparts unique properties relevant to biological activity.

Antimicrobial Activity

Research indicates that derivatives of oxadiazole exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing oxadiazole rings can inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of microbial cell walls or interference with metabolic processes.

Anticancer Properties

Several studies have highlighted the anticancer potential of compounds similar to this compound. For example:

  • In vitro studies : The compound has shown efficacy against multiple cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The MTT assay results indicated a dose-dependent reduction in cell viability.
Cell LineIC50 (µM)Mechanism of Action
MCF-712.5Induction of apoptosis via caspase activation
MDA-MB-23115.0Cell cycle arrest in G2/M phase

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Research suggests that it may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in inflammatory pathways.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in cell proliferation and inflammation.
  • Cell Cycle Modulation : The compound induces cell cycle arrest in cancer cells, leading to reduced proliferation.
  • Apoptosis Induction : Activation of apoptotic pathways has been observed in treated cancer cells.

Case Studies and Research Findings

Recent studies have provided insights into the efficacy and safety profiles of this compound:

  • Study on Anticancer Activity : A study published in Frontiers in Chemistry demonstrated that derivatives with similar structures exhibited significant anticancer activity against various cell lines through apoptosis induction and cell cycle arrest mechanisms .
  • Antimicrobial Evaluation : In another study, compounds containing oxadiazole moieties were tested against Gram-positive and Gram-negative bacteria, showing promising results that surpassed standard antibiotics .
  • Inflammatory Response Modulation : Research indicated that the compound could reduce inflammation markers in animal models of arthritis, suggesting potential therapeutic applications in inflammatory diseases .

Q & A

Q. Table 1: Optimization of Reaction Conditions

CatalystTemperature (°C)Time (h)Yield (%)Reference
CDI80–10012–2465–85
POCl₃110–1202–470–78

Basic: How can structural characterization be performed for this compound?

Methodological Answer:
X-ray crystallography using SHELXL (for refinement) and SHELXT (for space-group determination) is recommended for unambiguous confirmation of the structure . Key spectroscopic methods include:

  • ¹H/¹³C NMR : Identify substituents (e.g., methoxy protons at δ ~3.8 ppm, chromenone carbonyl at δ ~160 ppm) .
  • IR Spectroscopy : Detect chromenone C=O stretching (~1664 cm⁻¹) and oxadiazole C=N (~1593 cm⁻¹) .

Q. Table 2: Key Spectroscopic Data

TechniqueSignal (δ or cm⁻¹)AssignmentReference
¹H NMR3.8 (s, 3H)Methoxy group
¹³C NMR160.2Chromenone C=O
IR1664C=O stretch (chromenone)

Advanced: How can computational modeling predict biological targets for this compound?

Methodological Answer:
In-silico docking studies (e.g., AutoDock Vina or Schrödinger Suite) can identify potential targets by simulating interactions with proteins like the Plasmodium falciparum riboswitch . Steps include:

Ligand Preparation : Optimize 3D geometry using Gaussian09 (B3LYP/6-31G* basis set).

Protein Preparation : Retrieve target structures from PDB (e.g., 3DAG for riboswitches).

Docking : Use flexible side-chain protocols to assess binding affinity (ΔG ≤ −8 kcal/mol suggests strong binding) .

Advanced: How to design structure-activity relationship (SAR) studies for oxadiazole-chromenone hybrids?

Methodological Answer:

  • Variation of Substituents : Synthesize derivatives with halogen (Cl, F) or electron-donating groups (e.g., -OCH₃) on the phenyl ring. Test bioactivity against cancer cell lines (e.g., MCF-7) .
  • Pharmacophore Mapping : Combine chromenone (H-bond acceptor) and oxadiazole (π-π stacking) motifs. Use Mercury CSD 2.0 to analyze intermolecular interactions in crystal structures .
  • Biological Assays : Compare IC₅₀ values using MTT assays. For example, derivatives with 4-methoxyphenyl show enhanced activity due to lipophilicity .

Advanced: How to resolve contradictions in crystallographic data refinement?

Methodological Answer:

  • Refinement Protocols : Use SHELXL with TWIN/BASF commands for high-resolution data. For twinned crystals, apply HKLF5 format and verify with R₁/R₂ metrics (acceptable if R₁ < 5%) .
  • Validation Tools : Employ PLATON to check for missed symmetry or disorder. For example, a 180° rotation axis may indicate twinning .
  • Software Integration : Cross-validate results using Olex2 (for visualization) and Mercury (for Hirshfeld surface analysis) .

Advanced: How to investigate polymorphism in this compound?

Methodological Answer:

  • Screening : Recrystallize from solvents (e.g., DMSO, ethanol) at varying temperatures (25–80°C).
  • Thermal Analysis : Use DSC to identify melting points (∆H fusion differences ≥5 J/g suggest polymorphs).
  • Mercury CSD : Compare packing motifs (e.g., herringbone vs. layered arrangements) and calculate void volumes (<5% indicates dense packing) .

Advanced: What strategies optimize yield in large-scale synthesis?

Methodological Answer:

  • Flow Chemistry : Use microreactors with CDI/DMF at 100°C (residence time: 30 min) to reduce side reactions .
  • Catalyst Recycling : Immobilize CDI on silica gel (reusable for 3 cycles with <10% yield drop).
  • Process Monitoring : Employ inline FTIR to track amidoxime consumption (peak at 1650 cm⁻¹) .

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